molecular formula C16H16N2O2 B14708623 p-Phenoxyphenylglyoxal N,N-dimethylhydrazone CAS No. 24346-20-1

p-Phenoxyphenylglyoxal N,N-dimethylhydrazone

Cat. No.: B14708623
CAS No.: 24346-20-1
M. Wt: 268.31 g/mol
InChI Key: AHGTVVKFAJFTJE-SFQUDFHCSA-N
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Description

p-Phenoxyphenylglyoxal N,N-dimethylhydrazone is an organic compound with the molecular formula C16H16N2O2. It is a derivative of glyoxal and is characterized by the presence of a phenoxyphenyl group and a dimethylhydrazone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Phenoxyphenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-phenoxyphenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone linkage between the glyoxal and the dimethylhydrazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

p-Phenoxyphenylglyoxal N,N-dimethylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to amines.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

p-Phenoxyphenylglyoxal N,N-dimethylhydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Phenoxyphenylglyoxal N,N-dimethylhydrazone involves its interaction with molecular targets through its hydrazone moiety. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Formaldehyde dimethylhydrazone
  • Acetaldehyde N,N-dimethylhydrazone
  • N-nitrosodimethylamine

Uniqueness

p-Phenoxyphenylglyoxal N,N-dimethylhydrazone is unique due to its phenoxyphenyl group, which imparts distinct chemical and physical properties compared to other hydrazones. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

24346-20-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(2E)-2-(dimethylhydrazinylidene)-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C16H16N2O2/c1-18(2)17-12-16(19)13-8-10-15(11-9-13)20-14-6-4-3-5-7-14/h3-12H,1-2H3/b17-12+

InChI Key

AHGTVVKFAJFTJE-SFQUDFHCSA-N

Isomeric SMILES

CN(C)/N=C/C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CN(C)N=CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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